molecular formula C7H14N4 B13342383 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine

Cat. No.: B13342383
M. Wt: 154.21 g/mol
InChI Key: OFYDBAVNSTYJRY-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst, a process known as the “click reaction.” This method is favored for its high yield and specificity. The reaction conditions usually involve:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) iodide (CuI)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Acyl chlorides or isocyanates

Major Products

    Oxidation: Nitro- or nitroso-pentan-1-amine derivatives

    Reduction: Dihydrotriazole derivatives

    Substitution: Amides, ureas, and other substituted derivatives

Scientific Research Applications

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-Triazol-4-yl)pentan-1-amine
  • 3-(1H-1,2,3-Triazol-1-yl)propan-1-amine
  • 5-(1H-1,2,4-Triazol-3-yl)pentan-1-amine

Uniqueness

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. The position of the triazole ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-(triazol-1-yl)pentan-1-amine

InChI

InChI=1S/C7H14N4/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6,8H2

InChI Key

OFYDBAVNSTYJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCCCN

Origin of Product

United States

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